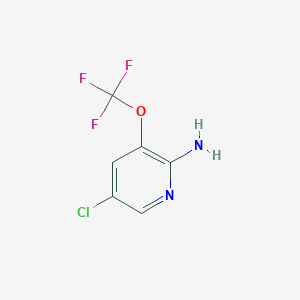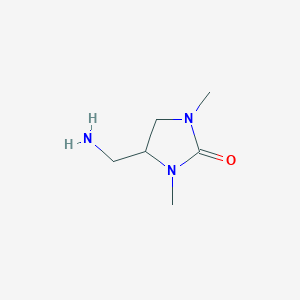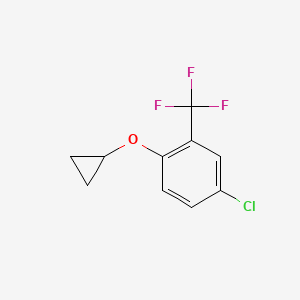
4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8ClF3O and a molecular weight of 236.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is known for its high purity, typically not less than 98% .
Preparation Methods
The synthesis of 4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene involves several steps, starting with the appropriate benzene derivative. The synthetic route typically includes:
Halogenation: Introduction of the chloro group to the benzene ring.
Cyclopropanation: Addition of the cyclopropoxy group.
Trifluoromethylation: Incorporation of the trifluoromethyl group.
The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The cyclopropoxy group can participate in addition reactions, especially under acidic or basic conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
4-Chloro-1-cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
- 4-Chloro-1-cyclopropyl-2-(trifluoromethyl)benzene
- 4-Chloro-1-(cyclopropylmethoxy)-2-(trifluoromethyl)benzene
- 1-Chloro-2-(trifluoromethyl)benzene
These compounds share structural similarities but differ in the specific substituents attached to the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C10H8ClF3O |
|---|---|
Molecular Weight |
236.62 g/mol |
IUPAC Name |
4-chloro-1-cyclopropyloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8ClF3O/c11-6-1-4-9(15-7-2-3-7)8(5-6)10(12,13)14/h1,4-5,7H,2-3H2 |
InChI Key |
CPKNGBQWHQUWEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


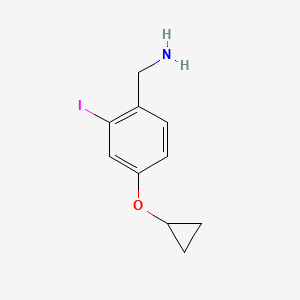
![(2R,3aR,6aR)-1,5-dibenzyl-2-(hydroxymethyl)-3,3a,4,6a-tetrahydro-2H-pyrrolo[2,3-c]pyrrol-6-one](/img/structure/B14806910.png)
![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)biphenyl-4-carboxamide](/img/structure/B14806922.png)

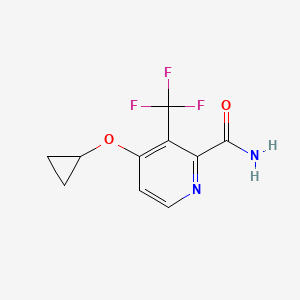
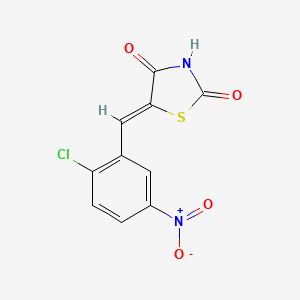

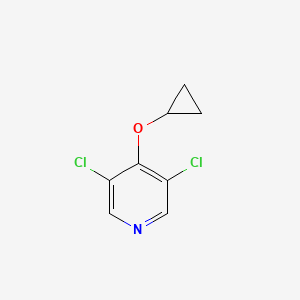
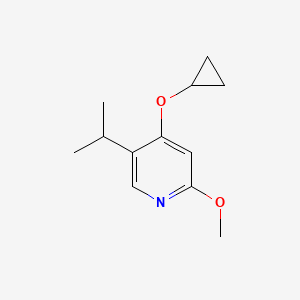

![(3S,10R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(4R,5S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B14806968.png)
